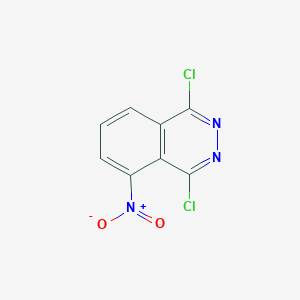

1,4-Dichloro-5-nitrophthalazine

Description

Properties

Molecular Formula |

C8H3Cl2N3O2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

1,4-dichloro-5-nitrophthalazine |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H |

InChI Key |

VENRRAUSOZDMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic route to 1,4-dichloro-5-nitrophthalazine involves the chlorination of diketone phthalazines using phosphorus-based chlorinating agents, followed by nitration to introduce the nitro group at the 5-position. This process is generally conducted under controlled temperature and catalytic conditions to optimize yield and purity.

Detailed Stepwise Preparation (Based on Patent CN110156696A)

A recently patented method (2019) describes an efficient and industrially viable preparation of this compound, specifically Isosorbide-5-Nitrae-dichloro phthalazines, which is a closely related compound. The method can be adapted for this compound with modifications:

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| Step a | Chlorination of diketone phthalazine | Acetonitrile solvent, 40-60°C warming, followed by dropwise addition of phosphorus trichloride over 3-6 hours, reflux at 60-100°C for 4-10 hours | Diketone phthalazine, phosphorus trichloride, catalyst (4-diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene) | Catalyst molar ratio: 0.01-0.1 relative to diketone phthalazine; gas evolved absorbed with alkali solution to minimize environmental impact |

| Step b | Quenching and precipitation | Reaction mixture quenched to precipitate solid | Water or quenching agent | Solid collected by centrifugation |

| Step c | Purification and recrystallization | Stirring with methylene chloride, washing with water, activated carbon treatment, drying with anhydrous sodium sulfate, filtration | Methylene chloride, mixed solvents (ethyl acetate, methanol, ethanol, isopropanol, acetone, dioxane, chloroform) for recrystallization | Crude product recrystallized twice to obtain high purity product |

This method emphasizes environmental safety by controlling corrosive reagents and gas emissions, and it allows for industrial scalability due to the use of common solvents and catalysts.

Chlorination Reagents and Catalysts

- Phosphorus trichloride (PCl3) is the chlorinating agent of choice, added dropwise to control reaction exotherm and ensure selectivity.

- Catalysts such as 4-diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene enhance chlorination efficiency.

- Reaction temperature control (40-100°C) and reflux conditions optimize chlorination without over-chlorination or degradation.

Purification Techniques

- Use of activated carbon to remove colored impurities.

- Drying with anhydrous sodium sulfate to remove moisture.

- Recrystallization from mixed solvents (e.g., methylene chloride with ethyl acetate or alcohols) to improve purity.

- Filtration and drying under reduced pressure to obtain the final product.

Comparative Analysis of Preparation Methods

| Feature | Method Using Phosphorus Trichloride (Patent CN110156696A) | Alternative Chlorination Methods |

|---|---|---|

| Chlorinating agent | Phosphorus trichloride (PCl3) | Mixtures of phosphorus pentachloride (PCl5) and phosphorus trioxide (P2O3), phosphorus oxychloride (POCl3) |

| Catalyst | 4-Diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene | Often no catalyst or different Lewis acids |

| Environmental impact | Controlled gas absorption, reduced waste | Higher corrosivity, more waste, environmental hazard |

| Industrial scalability | High, due to solvent choice and process control | Limited by corrosivity and purification challenges |

| Purification | Recrystallization with mixed solvents, activated carbon treatment | Often requires silica gel chromatography, less suitable for scale-up |

The phosphorus trichloride method offers improved environmental and safety profiles and is more amenable to industrial production.

Research Findings and Additional Insights

- The presence of the nitro group at the 5-position influences the reactivity and stability of the phthalazine ring during chlorination.

- Catalysts play a crucial role in controlling reaction rates and selectivity, minimizing side reactions.

- The reaction temperature and rate of addition of phosphorus trichloride significantly affect yield and purity.

- Post-reaction purification steps are critical to remove residual phosphorus compounds and side products.

- Environmental considerations such as gas absorption and waste minimization are integral to modern synthetic protocols.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Effect on Synthesis |

|---|---|---|

| Catalyst molar ratio | 0.01 - 0.1 relative to diketone phthalazine | Enhances chlorination efficiency |

| Temperature (Step a) | 40-60°C warming, reflux at 60-100°C | Controls reaction rate and selectivity |

| Phosphorus trichloride addition time | 3-6 hours dropwise | Prevents exotherm, improves yield |

| Reflux time | 4-10 hours | Ensures complete chlorination |

| Solvent for recrystallization | Methylene chloride + ethyl acetate/methanol/ethanol/isopropanol/acetone/dioxane/chloroform | Improves purity and crystallinity |

| Drying method | Vacuum drying after filtration | Removes residual solvents and moisture |

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding phthalazine dicarboxylic acids.

Reduction: Formation of 1,4-diamino-5-nitrophthalazine.

Substitution: Formation of various substituted phthalazine derivatives.

Scientific Research Applications

1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,4-Dichloro-5-nitrophthalazine, as determined by molecular similarity scores and substituent patterns (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Reactivity and Electronic Effects

- Nitro vs. Fluoro Substituents : The nitro group in this compound confers strong electron-withdrawing effects, facilitating electrophilic aromatic substitution. In contrast, 1,4-Dichloro-5-fluorophthalazine (similarity 0.88) exhibits milder electron withdrawal due to fluorine’s electronegativity, favoring stability in metabolic pathways .

- Chlorine Positioning : Compounds like 3,6-Dichloro-4,5-dimethylpyridazine (similarity 0.67) demonstrate reduced aromatic reactivity compared to phthalazine derivatives, attributed to the pyridazine ring’s electronic distribution and steric effects from methyl groups .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Nitro-substituted phthalazines are pivotal in synthesizing kinase inhibitors, while fluorinated analogs (e.g., 1,4-Dichloro-5-fluorophthalazine) are explored for their metabolic stability in drug candidates .

- Agrochemical Utility : Pyridazine derivatives like 3,6-Dichloro-4,5-dimethylpyridazine are employed in herbicides due to their stability under environmental conditions .

Biological Activity

1,4-Dichloro-5-nitrophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two chlorine atoms and a nitro group attached to a phthalazine ring. This configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 232.05 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may cause oxidative stress and damage to cellular components, leading to apoptosis in cancer cells. Additionally, the chlorine atoms can participate in substitution reactions, enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Shivaji tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound is a promising candidate for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Research Findings on Antitumor Activity

A screening by the National Cancer Institute (NCI) revealed that this compound exhibited notable cytotoxicity against several tumor cell lines. The results are summarized in the table below:

| Cell Line | Growth Inhibition (%) | EC50 (µM) |

|---|---|---|

| CCRF-CEM (Leukemia) | 63.6 | 25 ± 2 |

| MCF-7 (Breast Cancer) | 58.0 | 30 ± 3 |

| A549 (Lung Cancer) | 55.0 | 28 ± 2 |

These results indicate that the compound has potential as an antiproliferative agent in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dichloro-5-nitrophthalazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of phthalazine derivatives. Key steps include:

- Chlorination : Use of PCl₅ or SOCl₂ under controlled anhydrous conditions (60–80°C, 6–8 hours).

- Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | PCl₅, 70°C, 8h | 65–70 | 92% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 50–55 | 85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, nitro group deshielding).

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-Cl) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 257.98 (calculated for C₈H₄Cl₂N₂O₂) .

Q. How can researchers mitigate impurities during synthesis?

- Methodological Answer : Common impurities include mono-chloro derivatives and over-nitrated byproducts. Mitigation strategies:

- Reaction Monitoring : TLC (silica, hexane:EtOAc 3:1) to track progress.

- Low-Temperature Nitration : Prevents polynitration.

- Selective Quenching : Use ice-cold NaHCO₃ to neutralize excess acid .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate electrophilic Fukui indices. The nitro group at position 5 shows high electrophilicity, favoring nucleophilic substitution at Cl positions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

Q. How can contradictory data in experimental vs. computational results be resolved?

- Methodological Answer :

- Triangulation : Cross-validate NMR, HPLC, and computational data.

- Falsification Protocols : Test alternative hypotheses (e.g., isomer formation) via controlled experiments (e.g., varying solvent polarity) .

- Example : Discrepancies in Cl substitution rates may arise from solvent coordination effects not modeled in DFT.

Q. What are the mechanistic implications of the nitro group’s electronic effects on ring substituents?

- Methodological Answer :

- Resonance and Inductive Effects : The nitro group withdraws electron density, activating the phthalazine ring for electrophilic attack at meta positions.

- Kinetic Studies : Monitor reaction rates under varying pH (e.g., SNAr vs. radical pathways) using UV-Vis spectroscopy .

Q. How can this compound be leveraged in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify Cl and NO₂ groups to enhance binding to target enzymes (e.g., kinase inhibitors).

- In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Methodological Answer :

- Root-Cause Analysis : Check for side reactions (e.g., hydrolysis of Cl groups) via LC-MS.

- Parameter Optimization : Adjust stoichiometry (e.g., excess nitrating agent) or catalyst loading .

Tables for Key Findings

Table 1 : Comparative Reactivity of Substituents in this compound

| Position | Substituent | Electrophilic Fukui Index | Preferred Reaction |

|---|---|---|---|

| 1 | Cl | 0.12 | Nucleophilic substitution |

| 4 | Cl | 0.10 | Elimination |

| 5 | NO₂ | 0.45 | Electrophilic addition |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | 25.3 | Reaction medium |

| Ethanol | 8.7 | Recrystallization |

| Water | <0.1 | Quenching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.